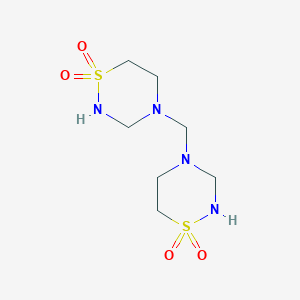

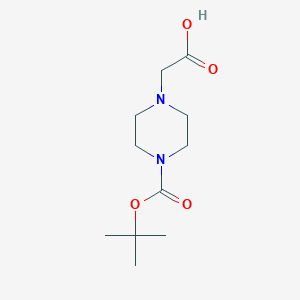

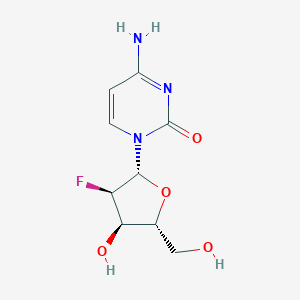

4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C15H15N3O4S2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Immunomodulating Activities

Studies have shown the antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives (1,4-BT), including compounds structurally related to 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6^,2-benzothiazine-3-carboxamide. These compounds exhibit significant in vivo and in vitro antifungal activity against Candida species. Their activity is attributed to specific chemical characteristics such as the presence of ether substitution at the side chain, suggesting that ether derivatives are the most active compounds. Moreover, these compounds are metabolized into active antifungal agents in vivo and may also improve protective immune responses through both direct antifungal effects and immunomodulating activity (Schiaffella & Vecchiarelli, 2001).

Biological Activities of Benzothiazine Derivatives

Benzothiazines, including derivatives of 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6^,2-benzothiazine-3-carboxamide, are highlighted for their diverse biological activities. They are recognized for their potential in drug discovery, especially due to their pharmacophoric qualities which have been linked to various therapeutic applications such as anticancer, antiviral, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds provide insights into designing more effective therapeutic agents (Rai et al., 2017).

Synthetic and Chemical Transformations

The synthetic strategies for benzothiazine derivatives, including those structurally related to 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6^,2-benzothiazine-3-carboxamide, have been extensively reviewed. These strategies involve various chemical transformations that enable the creation of a wide range of compounds with potential industrial and pharmacological uses. The studies underscore the importance of these compounds in the field of drug discovery and their potential to act as drug candidates for treating a large number of diseases (Mir, Dar, & Dar, 2020).

Mechanism of Action

Target of Action

O-Methylmeloxicam, also known as 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

O-Methylmeloxicam acts by inhibiting the COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . This inhibition results in analgesic and anti-inflammatory effects, as prostaglandins normally sensitize neuronal pain receptors .

Biochemical Pathways

The primary biochemical pathway affected by O-Methylmeloxicam is the arachidonic acid pathway . By inhibiting the COX enzymes, O-Methylmeloxicam blocks the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins .

Pharmacokinetics

O-Methylmeloxicam exhibits a prolonged and almost complete absorption, and the drug is more than 99.5% bound to plasma proteins . It is metabolized to four biologically inactive main metabolites, which are excreted in both urine and feces . The elimination half-life of O-Methylmeloxicam is approximately 20 hours, making it suitable for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by O-Methylmeloxicam leads to a reduction in inflammation and pain, which are typically mediated by these compounds . This makes O-Methylmeloxicam effective in relieving pain caused by conditions such as osteoarthritis and rheumatoid arthritis .

Action Environment

The action of O-Methylmeloxicam can be influenced by various environmental factors. For instance, the presence of food, other drugs, and individual patient characteristics (such as age, liver function, and kidney function) can affect the absorption, distribution, metabolism, and excretion of the drug .

Biochemical Analysis

Biochemical Properties

It is known that Meloxicam, the parent compound, inhibits prostaglandin synthetase enzymes, leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms . It is plausible that O-Methylmeloxicam may interact with similar enzymes and proteins.

Cellular Effects

Meloxicam has been shown to have effects on oxyradical production by human polymorphonuclear leucocytes . It is possible that O-Methylmeloxicam may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Meloxicam, the parent compound, blocks cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin H2—the first step in the synthesis of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

Meloxicam has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .

Dosage Effects in Animal Models

The effects of O-Methylmeloxicam dosage in animal models are not well studied. Meloxicam has been used in animal models, and the dosage effects have been studied .

Metabolic Pathways

Meloxicam is almost completely metabolized, with CYP2C9 being the main enzyme responsible for its metabolism .

Transport and Distribution

The molecular mechanisms underlying drug distribution generally involve passive diffusion, carrier-mediated transport, and occasionally, transcytosis .

Subcellular Localization

Rna localization is a prevalent mechanism that gives precise and efficient control over the translation process . It is plausible that O-Methylmeloxicam may follow similar mechanisms for its subcellular localization.

properties

IUPAC Name |

4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDJLQLPHEBEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.